molecular formula C11H11FO3 B8064790 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid

3-(Cyclopropylmethoxy)-4-fluorobenzoic acid

Cat. No.: B8064790
M. Wt: 210.20 g/mol
InChI Key: UWWUZYZNDNTSDV-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid typically involves multiple steps:

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reagents is critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Derivatives with additional oxygen-containing functional groups.

    Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution Products: Compounds with different halogens or functional groups replacing the fluorine atom.

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
  • 3-Chloro-4-(trifluoromethoxy)benzoyl chloride
  • 3-[(Cyclopropylmethoxy)methyl]pyrrolidine
  • 4-(Cyclopropylmethoxy)-2-nitroaniline

Uniqueness

3-(Cyclopropylmethoxy)-4-fluorobenzoic acid is unique due to the presence of both a cyclopropylmethoxy group and a fluorine atom on the benzene ring. This combination imparts specific chemical properties, such as increased lipophilicity and potential for unique biological interactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-(cyclopropylmethoxy)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWUZYZNDNTSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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